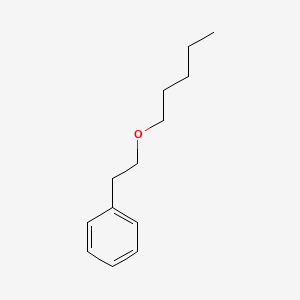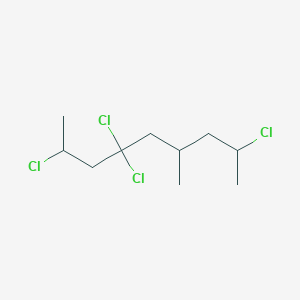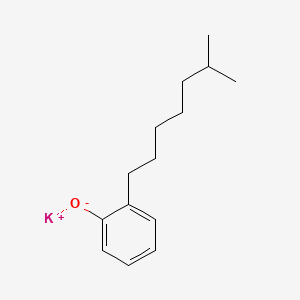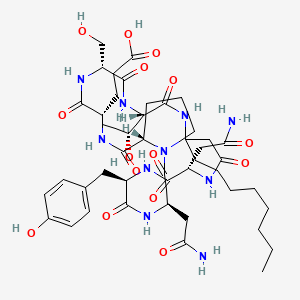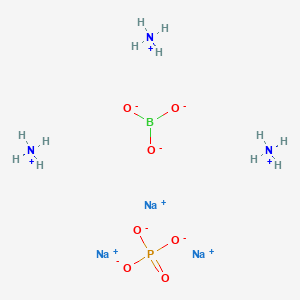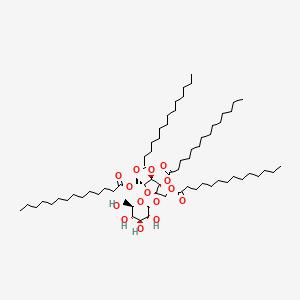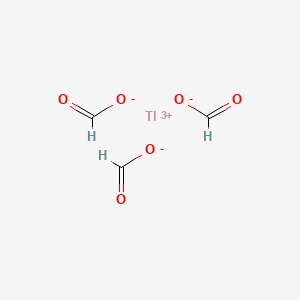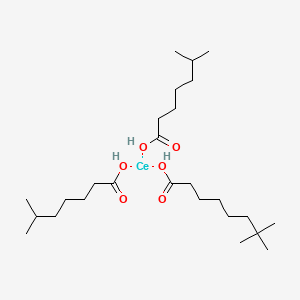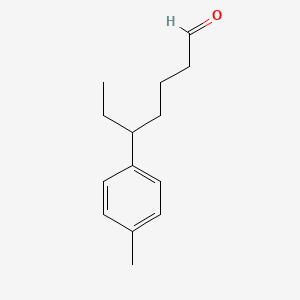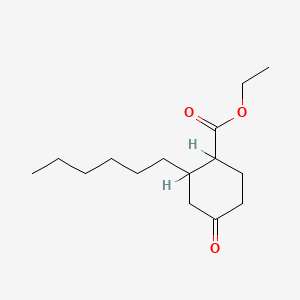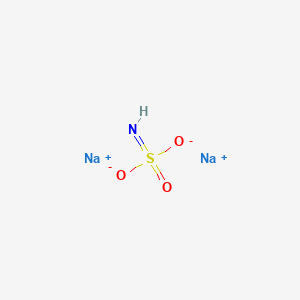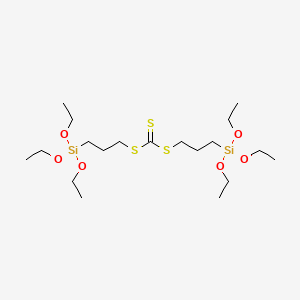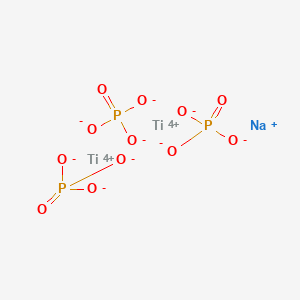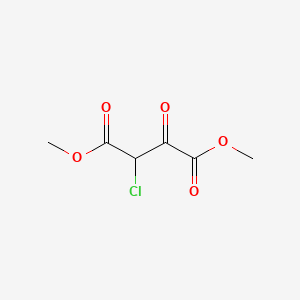
Dimethyl chlorooxosuccinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dimethyl chlorooxosuccinate can be synthesized through the chlorination of dimethyl oxosuccinate. The reaction typically involves the use of thionyl chloride (SOCl2) as the chlorinating agent. The reaction is carried out under controlled conditions to ensure the selective chlorination of the oxosuccinate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the continuous flow of reactants through a reactor system to optimize yield and efficiency. The reaction conditions, such as temperature, pressure, and concentration of reactants, are carefully monitored and controlled to achieve the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl chlorooxosuccinate undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or alcohols, leading to the formation of new derivatives.
Oxidation Reactions: The compound can be oxidized to form higher oxidation state products.
Reduction Reactions: Reduction of this compound can lead to the formation of dimethyl oxosuccinate.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as triethylamine, to facilitate the substitution process.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Substitution Reactions: Products include various substituted succinates, depending on the nucleophile used.
Oxidation Reactions: Products may include higher oxidation state compounds, such as carboxylic acids.
Reduction Reactions: Products include reduced forms of the original compound, such as dimethyl oxosuccinate.
Applications De Recherche Scientifique
Dimethyl chlorooxosuccinate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of dimethyl chlorooxosuccinate involves its reactivity with nucleophiles and electrophiles. The chloro group acts as a leaving group, allowing for substitution reactions to occur. The ester groups can undergo hydrolysis under acidic or basic conditions, leading to the formation of succinic acid derivatives. The molecular targets and pathways involved in its biological activity are still under investigation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethyl oxosuccinate: Lacks the chloro group and has different reactivity.
Diethyl chlorooxosuccinate: Similar structure but with ethyl ester groups instead of methyl.
Chlorosuccinic acid: Contains a chloro group but lacks ester groups.
Uniqueness
Dimethyl chlorooxosuccinate is unique due to the presence of both chloro and ester groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions makes it a versatile compound in synthetic chemistry.
Propriétés
Numéro CAS |
35073-82-6 |
|---|---|
Formule moléculaire |
C6H7ClO5 |
Poids moléculaire |
194.57 g/mol |
Nom IUPAC |
dimethyl 2-chloro-3-oxobutanedioate |
InChI |
InChI=1S/C6H7ClO5/c1-11-5(9)3(7)4(8)6(10)12-2/h3H,1-2H3 |
Clé InChI |
HQOMJNUPLXPBNB-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C(C(=O)C(=O)OC)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


